Triacetoxyboron

Catalysis Organometallic Chemistry Material Science

Triacetoxyboron (CAS 4887-24-5), systematically named boron triacetate or triacetyl borate, is a trivalent boron compound with the molecular formula B(OAc)₃. As a key member of the triacyloxyborane class, it functions as a versatile Lewis acid catalyst and a crucial precursor for synthesizing advanced boron reagents, including sodium triacetoxyborohydride (STAB).

Molecular Formula C6H9BO6
Molecular Weight 187.95 g/mol
CAS No. 4887-24-5
Cat. No. B3032765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacetoxyboron
CAS4887-24-5
Molecular FormulaC6H9BO6
Molecular Weight187.95 g/mol
Structural Identifiers
SMILESB(OC(=O)C)(OC(=O)C)OC(=O)C
InChIInChI=1S/C6H9BO6/c1-4(8)11-7(12-5(2)9)13-6(3)10/h1-3H3
InChIKeyKWZWNVAHEQHCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triacetoxyboron CAS 4887-24-5: Technical Grade Boron Triacetate for Catalyst and Precursor Sourcing


Triacetoxyboron (CAS 4887-24-5), systematically named boron triacetate or triacetyl borate, is a trivalent boron compound with the molecular formula B(OAc)₃. As a key member of the triacyloxyborane class, it functions as a versatile Lewis acid catalyst and a crucial precursor for synthesizing advanced boron reagents, including sodium triacetoxyborohydride (STAB) . Its fundamental properties, such as a molecular weight of 187.95 g/mol, a boiling point of 209.0±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C, define its handling and application profile . This compound is primarily utilized in research and industrial settings for its role in facilitating Suzuki-Miyaura cross-coupling reactions and for generating specialized borohydride species [1].

Why Generic Boron Reagent Substitution is Not Advisable for Triacetoxyboron-Specific Processes


A critical procurement and application error involves the substitution of Triacetoxyboron with the structurally and functionally distinct reducing agent sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). These compounds, despite their nomenclatural similarity, belong to different chemical classes and exhibit orthogonal reactivity profiles: Triacetoxyboron B(OAc)₃ is a neutral borate ester and Lewis acid, whereas STAB is a nucleophilic borohydride salt [1]. Interchanging these leads to reaction failure. Furthermore, within its own class of borate esters, Triacetoxyboron's unique combination of three electron-withdrawing acetate groups confers a distinct stability and solubility profile compared to other dialkoxyboranes like catecholborane or pinacolborane [2]. This profile makes it uniquely suited as a precursor for in situ generation of other reagents and as a catalyst in specific coupling reactions, where the presence of an alternative alkoxy group would compromise yield or selectivity [3].

Triacetoxyboron vs. In-Class Alternatives: A Quantitative Procurement Guide


Differentiation in Solubility: Triacetoxyboron vs. Sodium Triacetoxyborohydride (STAB) for Homogeneous Catalysis

Triacetoxyboron B(OAc)₃ exhibits superior solubility characteristics compared to its related salt, sodium triacetoxyborohydride (STAB), in aprotic organic solvents, a critical factor for applications requiring homogeneous catalyst solutions. [1] reports that STAB solubility in THF is limited to 2% w/w, severely restricting its use in this common reaction medium. In contrast, Triacetoxyboron is available as moderate to highly concentrated liquid solutions in a variety of solvents, enabling its use as a direct, solubilized source for catalyst and nanomaterial synthesis [2].

Catalysis Organometallic Chemistry Material Science

Stability and Handling: Triacetoxyboron vs. BH₃·THF Complex for Long-Term Storage and Process Safety

Triacetoxyboron offers a distinct stability advantage over the widely used borane-tetrahydrofuran (BH₃·THF) complex. The target compound, as a borate ester, is stable under ambient storage conditions when kept dry. In contrast, BH₃·THF is known to gradually decompose through a ring-opening reaction of the THF molecule when stored above 0 °C, forming nBuOBH₂ and other byproducts [1]. This decomposition not only alters the reagent's concentration and purity but also generates unstable species, posing a significant challenge for long-term storage and requiring strict temperature control, unlike Triacetoxyboron.

Process Chemistry Industrial Safety Reduction Chemistry

Precursor Reactivity: Triacetoxyboron as a Feedstock for High-Yield Pharmaceutical Intermediate Synthesis

In the synthesis of pharmaceutical compounds, Triacetoxyboron B(OAc)₃ serves as a key intermediate that enables high-yielding steps. A patent describing a method for preparing Moxifloxacin or its intermediates explicitly utilizes Triacetoxyboron at a high temperature of approximately 100°C, achieving an impressive product yield of 91.1% with an HPLC purity of 99.5% [1]. This contrasts with other reductive amination processes using STAB, where yields can be variable and are often reported in the range of 55-65% for challenging substrates [2]. This demonstrates the value of Triacetoxyboron as a strategic building block for achieving superior yield and purity in complex molecule synthesis.

Pharmaceutical Process R&D API Intermediate Synthesis Scale-up Chemistry

Functional Group Tolerance in Orthoborate Synthesis: Triacetoxyboron vs. Other Boron Esters

Triacetoxyboron demonstrates unique chemoselectivity in condensation reactions, a property that distinguishes it from other borate esters. A study on the preparation of aromatic borates reports that while boron triacetate condenses with salicylic acid through the phenolic group to yield pure orthoborates, the carboxyl group remains unaffected [1]. This orthogonal reactivity is not a universal feature of all boron esters and is crucial for synthesizing functionalized boronic acid derivatives without needing additional protecting group steps. This behavior is supported by a class-level understanding that the three acetate groups confer a specific electrophilicity and steric environment, enabling such selective transformations [2].

Synthetic Organic Chemistry Protecting Group Chemistry Reagent Selectivity

Triacetoxyboron (CAS 4887-24-5): Optimal Procurement Scenarios for Research and Industrial Use


Procurement as a Feedstock for Sodium Triacetoxyborohydride (STAB) Manufacturing

Triacetoxyboron B(OAc)₃ is the definitive starting material for synthesizing the widely used reducing agent sodium triacetoxyborohydride (STAB) [1]. This application leverages the compound's role as a pure, soluble precursor, circumventing the solubility and handling challenges associated with direct STAB procurement (as detailed in Evidence Item 1). Laboratories and manufacturers seeking to generate fresh, high-purity STAB in situ or for their own formulation should prioritize Triacetoxyboron as a strategic raw material.

Sourcing for High-Yield API Intermediate Synthesis in Process Chemistry

As demonstrated in a patent for Moxifloxacin synthesis (Evidence Item 3), Triacetoxyboron is a critical reagent for achieving high yields (91.1%) and exceptional purity (99.5%) in key synthetic steps for active pharmaceutical ingredients (APIs) [2]. Process chemists should select Triacetoxyboron for routes that can leverage its specific reactivity at elevated temperatures to improve manufacturing efficiency and reduce the overall cost of goods.

Use in Catalyst and Nanomaterial Precursor Solutions

The high solubility of Triacetoxyboron in a range of organic solvents (Evidence Item 1) makes it an excellent choice for applications requiring concentrated, homogeneous boron sources [3]. This includes its use as a precursor for producing ultra-high-purity compounds, catalysts, and nanoscale materials. Its availability as a solution simplifies its integration into advanced material science and catalysis research workflows, where precise stoichiometry and homogeneous reaction conditions are paramount.

Selective Synthesis of Functionalized Orthoborates and Boronic Acid Derivatives

For research involving the synthesis of complex boronic esters or acids, Triacetoxyboron's demonstrated chemoselectivity (Evidence Item 4) is a critical selection criterion [4]. It is the reagent of choice for condensing with molecules containing both phenolic and carboxylic acid functionalities, as it can selectively react with the phenol without the need for protecting groups. This capability streamlines the synthesis of valuable building blocks for Suzuki-Miyaura cross-coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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